molecular formula C21H19FN4O4S B6559270 N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide CAS No. 1021223-59-5

N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide

Cat. No. B6559270
CAS RN: 1021223-59-5
M. Wt: 442.5 g/mol
InChI Key: LLFIDPMLJIDFTF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide, or 4F-AP-3-S, is an organic compound that is used in a variety of scientific applications. It is a sulfonamide derivative of a 4-fluorophenylpyridine, and has been studied for its potential use as an anti-inflammatory, anti-bacterial, and anti-viral agent. 4F-AP-3-S has been used in a number of different laboratory experiments, and its potential applications are still being explored.

Mechanism of Action

4F-AP-3-S is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the biosynthesis of folate, which is an essential nutrient for many organisms. By inhibiting DHFR, 4F-AP-3-S is able to reduce the amount of folate available to the organism, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The effects of 4F-AP-3-S on the biochemical and physiological processes of an organism are still being studied. However, it is known that 4F-AP-3-S can inhibit the enzyme dihydrofolate reductase, which can lead to reduced levels of folate in the organism. This can lead to a variety of effects, including reduced growth and development, impaired immune system function, and increased susceptibility to infection.

Advantages and Limitations for Lab Experiments

4F-AP-3-S is an ideal reagent for laboratory experiments due to its low cost and easy availability. It is also relatively easy to synthesize, and its structure can be easily modified to create derivatives with different properties. However, the effects of 4F-AP-3-S on an organism are still largely unknown, and further research is needed to understand its potential applications.

Future Directions

There are many potential future directions for the research and development of 4F-AP-3-S. These include further study of its potential use as an anti-inflammatory, anti-bacterial, and anti-viral agent. In addition, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential applications in other areas such as drug delivery and enzyme inhibition. Finally, further research could also be conducted to develop derivatives of 4F-AP-3-S with different properties, such as increased solubility or increased potency.

Synthesis Methods

4F-AP-3-S is synthesized by a multi-step process. The first step involves the reaction of 4-fluorophenylpyridine-3-sulfonamide with 4-acetamidophenyl bromide. This reaction produces the intermediate 4-fluorophenylpyridine-3-sulfonamidoacetamide, which is then reacted with sodium borohydride to produce the final product, 4F-AP-3-S.

Scientific Research Applications

4F-AP-3-S is used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-bacterial, and anti-viral agent. In addition, it has been used as a reagent in the synthesis of other compounds, such as aryl sulfonamides and pyridine derivatives. It has also been used in the study of enzymes, and its ability to inhibit the enzyme dihydrofolate reductase has been studied.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-15(27)24-17-6-8-18(9-7-17)25-21(28)14-26(19-10-4-16(22)5-11-19)31(29,30)20-3-2-12-23-13-20/h2-13H,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFIDPMLJIDFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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